Alizapride hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRECEDGYMYXGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59338-87-3 | |
| Record name | N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Derivatization Research
Synthetic Pathways and Reaction Methodologies
The synthesis of Alizapride (B1662876) hydrochloride is primarily achieved through a multi-step process that builds the core benzotriazole (B28993) structure and subsequently attaches the side chains. wikipedia.orggoogle.com
The most common synthetic route for Alizapride hydrochloride begins with 4-aminosalicylic acid. wikipedia.orggoogle.com This starting material undergoes a sequence of reactions including methylation, nitration, reduction, diazotization cyclization, and finally, a condensation reaction to yield the final product. wikipedia.orggoogle.com A key intermediate formed during this pathway is 5-methoxy-6-methoxycarbonyl benzotriazole, which is then condensed with another crucial intermediate, N-allyl-2-aminomethylpyrrolidine, to form Alizapride. google.com This multi-step approach allows for the controlled construction of the complex molecular architecture. google.com
The initial step in the synthesis involves the methylation of the hydroxyl group of 4-aminosalicylic acid. wikipedia.org Research has explored different methylating agents for this purpose. One pathway utilizes dimethyl sulfate. wikipedia.org An alternative, detailed in patent literature, employs dimethyl carbonate in the presence of glacial acetic acid. google.compatsnap.com In this latter method, 4-aminosalicylic acid is heated with dimethyl carbonate, followed by a reaction with acetic anhydride. google.com
Table 1: Methylation Reaction Parameters
| Starting Material | Methylating Agent | Solvent / Other Reagents | Reaction Conditions | Intermediate Produced | Source(s) |
| 4-Aminosalicylic acid | Dimethyl sulfate | Not specified | Not specified | 2-methoxy-4-aminobenzoic acid derivative | wikipedia.org |
| 4-Aminosalicylic acid | Dimethyl carbonate | Glacial acetic acid, Acetic anhydride | Reflux (4-10 hours with dimethyl carbonate), then Reflux (4-9 hours with acetic anhydride) | Acetylated 2-methoxy-4-aminobenzoic acid derivative | google.compatsnap.com |
Following methylation and acetylation of the amino group for protection, a nitro group is introduced into the aromatic ring. wikipedia.orggoogle.com This electrophilic aromatic substitution is a critical step for setting up the subsequent cyclization. The procedure involves the dropwise addition of nitric acid to the cooled, methylated, and acetylated intermediate. google.compatsnap.com The reaction mixture is typically stirred overnight at room temperature and then poured into ice to precipitate the nitrated product, an intermediate for 2-methoxy-4-amino-5-nitrobenzoic acid. google.compatsnap.com
Table 2: Nitration Reaction Details
| Reactant | Nitrating Agent | Reaction Conditions | Product | Source(s) |
| Acetylated 2-methoxy-4-aminobenzoic acid derivative | Nitric acid | Cooled, then stirred overnight at room temperature | Intermediate for 2-methoxy-4-amino-5-nitrobenzoic acid | google.compatsnap.com |
This two-part stage is central to forming the characteristic benzotriazole ring of Alizapride. nih.govacs.org
First, the nitro group introduced in the previous step is reduced to an amino group, creating a diamino-substituted intermediate. wikipedia.org One method uses Raney nickel as a catalyst. wikipedia.org A specific process describes using hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst at reflux temperature to produce 2-methoxy-4,5-diaminobenzoic acid. google.comgoogle.com
Table 3: Hydrogenating Reduction of Nitro Group
| Reactant | Reducing Agent / Catalyst | Solvent | Reaction Conditions | Product | Yield | Source(s) |
| 2-methoxy-4-amino-5-nitrobenzoic acid sodium salt | 50% Hydrazine hydrate / Raney Ni | Water | Refluxing temperature, continue reflux for 1 hour post-addition | 2-methoxy-4,5-diaminobenzoic acid | 60% (three-step total) | google.comgoogle.com |
| Nitrated intermediate | Not specified / Raney nickel | Not specified | Not specified | Diamino intermediate | Not specified | wikipedia.org |
Next, the resulting 1,2-aryldiamine undergoes diazotization and subsequent intramolecular cyclization to form the benzotriazole ring. researchgate.net This is achieved by treating the diamino intermediate with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures. wikipedia.orggoogle.comgoogle.com The reaction is then warmed to facilitate the cyclization, yielding 5-methoxy-6-carboxy benzotriazole. google.comgoogle.com This intermediate is then typically esterified (e.g., with methanol (B129727) and sulfuric acid) to produce 5-methoxy-6-methoxycarbonyl benzotriazole for the final condensation step. google.com
Table 4: Diazotization Cyclization Reaction
| Reactant | Reagents | Reaction Conditions | Product | Yield | Source(s) |
| 2-methoxy-4,5-diaminobenzoic acid | 20% Sodium Nitrite, Concentrated Hydrochloric Acid | Cooled to below 5°C, then warmed to 35-60°C for 0.5-2 hours | 5-methoxy-6-carboxy benzotriazole | 80% | google.comgoogle.com |
| Diamino intermediate | Sodium nitrite, Hydrochloric acid | Not specified | Benzotriazole ring | Not specified | wikipedia.org |
The final step in the synthesis of Alizapride is the condensation of the two main prepared intermediates: 5-methoxy-6-methoxycarbonyl benzotriazole and N-allyl-2-aminomethylpyrrolidine. wikipedia.orggoogle.com This reaction forms the amide bond that connects the benzotriazole core to the pyrrolidine (B122466) side chain. The process involves heating the two intermediates together at a high temperature (150-200 °C). google.comgoogle.com After the reaction is complete, the resulting Alizapride base is dissolved and treated with an ethanol (B145695) solution of hydrochloride to precipitate the final this compound salt. google.comgoogle.com
Table 5: Final Condensation and Salt Formation
| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield | Source(s) |
| 5-methoxy-6-methoxycarbonyl benzotriazole | N-allyl-2-aminomethylpyrrolidine | Heated at 150-200 °C | Alizapride | 70% | google.comgoogle.com |
| Alizapride Base | Ethanolic HCl | Cooling crystallization | This compound | Not specified | google.comgoogle.com |
Investigation of Novel Synthetic Routes
The synthesis of Alizapride has been a subject of chemical research, aiming to improve efficiency and yield. One established synthetic pathway begins with 4-aminosalicylic acid. wikipedia.org This starting material undergoes a multi-step process involving:
Methylation: The 4-aminosalicylic acid is first methylated using dimethyl sulfate. wikipedia.org
Nitration: A nitro group is subsequently introduced to the molecule. wikipedia.org
Reduction: The nitro group is then reduced to an amino group using a catalyst such as Raney nickel. wikipedia.org
Triazole Formation: The resulting two amino groups are cyclized to form the benzotriazole ring using sodium nitrite and hydrochloric acid. wikipedia.org
Condensation: The final step involves the condensation of the benzotriazole intermediate with 1-allyl-2-aminomethylpyrrolidine to yield Alizapride. wikipedia.org
| Step | Reagents/Conditions | Intermediate/Product | Reference |
| 1 | 4-Aminosalicylic acid, Dimethyl sulfate | Methylated derivative | wikipedia.org |
| 2 | Nitrating agent | Nitro-substituted compound | wikipedia.org |
| 3 | Raney nickel | Amino-substituted compound | wikipedia.org |
| 4 | Sodium nitrite, Hydrochloric acid | Benzotriazole ring formation | wikipedia.org |
| 5 | 1-Allyl-2-aminomethylpyrrolidine | Alizapride | wikipedia.org |
Structural Modifications and Analogues Development
Alizapride belongs to the substituted benzamide (B126) class of compounds. wikipedia.org Research into this chemical class is extensive, with efforts to synthesize novel analogues with varied pharmacological activities. For instance, studies have focused on synthesizing a series of substituted benzamides related to Parsalmide, another benzamide derivative, to evaluate their anti-inflammatory properties. nih.gov This research demonstrates the chemical feasibility of modifying the benzamide core to modulate biological activity. nih.gov The synthesis of these analogues often involves acylating an appropriate amine with an activated derivative of a substituted benzoic acid. google.com Such synthetic strategies allow for the introduction of diverse functional groups onto the benzamide scaffold, leading to the exploration of structure-activity relationships.
The pyrrolidine ring is a crucial pharmacophore in Alizapride and many other bioactive compounds. pharmablock.comdergipark.org.tr This five-membered heterocyclic amine can enhance aqueous solubility and other physicochemical properties. pharmablock.com The development of derivatives often focuses on modifying this moiety. Research into pyrrolidine-containing compounds has shown that this motif can be derivatized to create compounds with a wide range of therapeutic applications, including anticancer activity. researchgate.net The nitrogen atom of the pyrrolidine ring can serve as a hydrogen bond acceptor, and its substitution, as with the allyl group in Alizapride, is a key site for structural variation to influence potency and selectivity. pharmablock.com
The benzotriazole moiety in Alizapride is a versatile scaffold used in medicinal chemistry to develop potent biological agents. nih.govacs.org Research has shown that the benzotriazole nucleus can be incorporated into hybrid molecules to enhance their bioactivity. nih.gov For example, benzotriazole-based β-amino alcohols have been synthesized by the aminolysis of benzotriazolated epoxides. acs.org These hybrid compounds leverage the chemical properties of the benzotriazole ring, such as its ability to participate in stacking interactions and form hydrogen bonds with biological targets. nih.gov This area of research aims to combine the benzotriazole scaffold with other pharmacologically active moieties to create novel compounds with complementary or enhanced therapeutic effects. nih.govacs.org
For analytical and metabolic studies, isotopically labeled analogues of Alizapride have been synthesized. A notable example is Alizapride-13C-d3 hydrochloride. caymanchem.comsigmaaldrich.com In this analogue, the methoxy (B1213986) group is labeled with carbon-13 and deuterium. caymanchem.com
Details of Alizapride-13C-d3:
Formal Name: 6-methoxy-¹³C-d₃-N-[[1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]-1H-benzotriazole-5-carboxamide, monohydrochloride. caymanchem.com
Molecular Formula: C₁₅[¹³C]H₁₈D₃N₅O₂ • HCl. caymanchem.com
These labeled compounds are crucial as internal standards for quantification in bioanalytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The synthesis of such analogues employs standard organic chemistry techniques to incorporate stable isotopes into the molecular framework. smolecule.comgoogle.com Other labeled versions, such as Alizapride-d3, are also available for research purposes. axios-research.com
| Labeled Analogue | Isotopic Label | Application | Reference |
| Alizapride-13C-d3 | ¹³C, D | Internal standard for GC/LC-MS | caymanchem.com |
| Alizapride-d3 | D | Research reference standard | axios-research.com |
Degradation Pathways and Chemical Stability Studies
The chemical stability of this compound has been investigated under various conditions to understand its degradation pathways. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. nih.govresearchgate.net
Key findings from these studies include:
Hydrolysis and Oxidation: Alizapride undergoes chemical degradation through acid/base-catalyzed hydrolysis and oxidation. researchgate.netnih.gov
Major Degradants: The primary degradation products identified are Alizapride carboxylic acid (AL-CA) and Alizapride N-oxide (AL-NO2). researchgate.netnih.govresearchgate.net AL-CA is formed via hydrolysis, while AL-NO2 is a product of oxidation. nih.gov
Metabolic Reactions: In vitro metabolism studies have shown that the N-allyl group of Alizapride can undergo oxidative N-deallylation to form acrolein, a reactive carbonyl species. researchgate.net Additionally, the formation of an epoxide metabolite has been described. researchgate.netnih.gov
Physicochemical Stability: The stability of Alizapride in solution has been evaluated, particularly in admixtures for intravenous administration. Studies have shown that this compound is physicochemically stable for extended periods when mixed with other drugs like ondansetron (B39145) or tramadol (B15222) in specific infusion bags and stored under refrigerated conditions. researchgate.netnih.gov For example, an admixture with ondansetron in 0.9% sodium chloride solution was stable for up to 56 days at 5 ± 3°C. nih.gov Similarly, when combined with tramadol hydrochloride in 5% dextrose solution, Alizapride remained stable for 32 days at 5 ± 3°C. researchgate.net
A stability-indicating high-performance liquid chromatography (HPLC) method has been developed to separate and quantify Alizapride from its main degradation products, AL-CA and AL-NO2. nih.govresearchgate.net
| Condition | Degradation Pathway | Major Product(s) | Reference |
| Acid/Base Catalysis | Hydrolysis | Alizapride carboxylic acid (AL-CA) | researchgate.netnih.gov |
| Oxidation | Oxidation | Alizapride N-oxide (AL-NO2) | researchgate.netnih.gov |
| In Vitro Metabolism | Oxidative N-deallylation | Acrolein | researchgate.net |
| In Vitro Metabolism | Epoxidation | Epoxide metabolite | researchgate.net |
Acid-Catalyzed Hydrolysis Investigations
Forced degradation studies are integral to understanding the intrinsic stability of a drug substance. In the case of Alizapride, its behavior under acidic conditions has been systematically evaluated. Research indicates that Alizapride is relatively stable under acidic and neutral conditions. researchgate.net
In one study, a forced degradation test was performed using 5M hydrochloric acid (HCl), including heating at 100°C, to induce degradation. nih.govnih.gov While the compound does undergo acid-catalyzed hydrolysis, the degradation is not as pronounced as under basic or oxidative stress. researchgate.netnih.gov The primary degradation product formed through hydrolysis is Alizapride Carboxylic Acid. researchgate.netnih.govresearchgate.net These investigations are crucial for identifying potential degradants that may arise during formulation or storage in acidic environments.
Base-Catalyzed Hydrolysis Investigations
Alizapride demonstrates greater susceptibility to degradation in basic environments compared to acidic or neutral media. researchgate.net Studies involving base-catalyzed hydrolysis have been conducted using reagents such as 5M sodium hydroxide (B78521) (NaOH), often coupled with heating to accelerate the degradation process. nih.govnih.gov
Research has determined the first-order rate constants for the hydrolysis of Alizapride in an alkaline medium. researchgate.net The activation energy for this degradation process in an alkaline solution was calculated to be 60.3 kJ/mol. researchgate.net Similar to acid hydrolysis, the main product resulting from base-catalyzed degradation is Alizapride Carboxylic Acid, formed through the hydrolysis of the amide bond. researchgate.netnih.govresearchgate.net This heightened instability in basic solutions underscores the need for careful pH control in liquid formulations containing Alizapride.
Oxidation Studies and Degradation Product Identification (e.g., Alizapride N-oxide, Alizapride Carboxylic Acid)
Oxidation represents a significant degradation pathway for Alizapride. Studies have shown that the compound is highly susceptible to oxidative stress. researchgate.net These investigations typically involve exposing the drug substance to oxidizing agents like hydrogen peroxide to simulate and study the oxidative degradation process.
The research has successfully identified the principal degradation products formed under these conditions. researchgate.netnih.govresearchgate.net The two main products identified are Alizapride Carboxylic Acid (AL-CA) and Alizapride N-oxide (AL-NO2). researchgate.netnih.govresearchgate.net The formation of Alizapride Carboxylic Acid results from the hydrolytic cleavage of the amide linkage, which can be promoted under certain oxidative conditions, while Alizapride N-oxide is a direct product of the oxidation of a nitrogen atom within the molecule. The identification and characterization of these products are fundamental for developing stability-indicating analytical methods.
Table 1: Identified Degradation Products of Alizapride
| Stress Condition | Major Degradation Product(s) |
|---|---|
| Acid Hydrolysis | Alizapride Carboxylic Acid (AL-CA) researchgate.netnih.govresearchgate.net |
| Base Hydrolysis | Alizapride Carboxylic Acid (AL-CA) researchgate.netnih.govresearchgate.net |
Forced Degradation Methodologies for Research Purposes
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, providing insight into a molecule's stability and supporting the development of stability-indicating analytical methods. researchgate.net For Alizapride, these studies have been conducted under various conditions, including acid (HCl), base (NaOH), and oxidation (hydrogen peroxide), as well as exposure to heat and light. researchgate.netnih.gov
A key outcome of this research has been the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method coupled with UV detection for the simultaneous determination of Alizapride and its primary degradation products. researchgate.netnih.gov The chromatographic separation is typically achieved on a reverse-phase column. researchgate.netnih.gov One validated method utilized a 150-mm C18 column with a gradient elution system. researchgate.netnih.gov The mobile phase consisted of an aqueous acetate (B1210297) buffer (pH 4.0; 20mM) and methanol, delivered at a flow rate of 1.5 mL/min, with analyte detection at 225 nm. researchgate.netnih.gov The use of HPLC combined with mass spectrometry (HPLC-MS) was instrumental in the initial identification of the degradation products. researchgate.netnih.gov
Table 2: Example of Validated HPLC Method Parameters for Alizapride and Degradants
| Parameter | Alizapride (AL) | Alizapride Carboxylic Acid (AL-CA) | Alizapride N-oxide (AL-NO2) |
|---|---|---|---|
| Linearity Range (µg/mL) | 25-75 researchgate.netnih.gov | 1-15 researchgate.netnih.gov | 1-15 researchgate.netnih.gov |
| Intra-day Precision (RSD%) | 0.8 researchgate.netnih.gov | 1.3 researchgate.netnih.gov | 2.1 researchgate.netnih.gov |
| Inter-day Precision (RSD%) | 1.0 researchgate.netnih.gov | 1.7 researchgate.netnih.gov | 4.8 researchgate.netnih.gov |
| Average Recovery (%) | 100.5 researchgate.netnih.gov | 98.6 researchgate.netnih.gov | 96.8 researchgate.netnih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Alizapride |
| This compound |
| Alizapride Carboxylic Acid (AL-CA) |
| Alizapride N-oxide (AL-NO2) |
| Hydrochloric acid |
| Sodium hydroxide |
| Hydrogen peroxide |
| Methanol |
| Acetate |
| Metoclopramide (B1676508) |
| Dexamethasone |
| Ondansetron |
| Paracetamol |
| Ketorolac |
Molecular and Cellular Pharmacology of Alizapride Hydrochloride
Dopamine (B1211576) Receptor Binding and Selectivity Research
Alizapride (B1662876) is a substituted benzamide (B126) derivative that exerts its primary pharmacological effects through interaction with the dopaminergic system. Its classification as a dopamine antagonist has been a central focus of research, defining its therapeutic application as an antiemetic.
The principal mechanism of action for alizapride hydrochloride is the antagonism of dopamine D2 receptors. nih.govnih.govselleckchem.com Its antiemetic effects are primarily attributed to the blockade of these receptors within the central nervous system, specifically in an area of the medulla oblongata known as the chemoreceptor trigger zone (CTZ). nih.govnih.gov The CTZ is located outside the blood-brain barrier and contains a high density of D2 receptors, which are stimulated by emetogenic substances in the bloodstream, leading to the sensation of nausea and the vomiting reflex. nih.gov By binding to and blocking these D2 receptors, alizapride prevents dopamine from exerting its stimulatory effect on the CTZ, thereby suppressing nausea and vomiting induced by various stimuli. nih.govnih.gov
Radioligand binding assays are a standard laboratory method used to determine the affinity of a compound for a specific receptor. In these assays, a radioactively labeled ligand (a substance that binds to a receptor) with known high affinity is incubated with a tissue or cell preparation containing the receptor of interest. A competing, unlabeled compound—in this case, alizapride—is then added at various concentrations. The ability of the unlabeled compound to displace the radioligand from the receptor is measured, and from this, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. The Ki value represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present, providing a standardized measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Research has quantified alizapride's affinity for the human dopamine D2 receptor. Studies report a -log(Ki) value of 7.15, which corresponds to a Ki of approximately 70.8 nM.
| Compound | Receptor | Binding Affinity (Ki) |
|---|---|---|
| Alizapride | Dopamine D2 | ~70.8 nM |
While alizapride's potent antagonism at the D2 receptor is well-established, its interaction with other dopamine receptor subtypes (D1, D3, D5) is less extensively characterized in publicly available literature. Substituted benzamides as a class can show varying affinities for different dopamine receptor subtypes. For instance, some members of this chemical class exhibit similar affinities for D2 and D3 receptors. nih.gov However, detailed binding affinity data (Ki values) for alizapride at D1, D3, and D5 receptors are not consistently reported, suggesting that its primary and clinically relevant activity is highly selective for the D2 receptor subtype. This selectivity is a key feature of its pharmacological profile.
Alizapride belongs to the substituted benzamide class of drugs, which also includes metoclopramide (B1676508). Both compounds share a core mechanism as dopamine D2 receptor antagonists. jscimedcentral.commdpi.com However, subtle differences in their receptor binding profiles may account for variations in their pharmacological effects.
Metoclopramide, in addition to its potent D2 receptor antagonism, also interacts with serotonin (B10506) receptors. mdpi.com At higher concentrations, it is known to be an antagonist of 5-HT3 receptors. jscimedcentral.commdpi.com Furthermore, metoclopramide acts as an agonist at 5-HT4 receptors, a mechanism that contributes to its prokinetic effects on gastrointestinal motility. mdpi.comdrugbank.com
In contrast, alizapride's pharmacology is more selectively focused on D2 receptor antagonism. While it may have some minor influence on serotonin pathways, this is not considered its primary mechanism of action. nih.gov This more selective profile distinguishes it from the broader receptor interactions observed with metoclopramide. Clinical studies comparing the two drugs have noted similar anti-emetic efficacy against chemotherapy-induced emesis. nih.govnih.gov
| Compound | Primary Dopamine Target | Primary Serotonin Target(s) |
|---|---|---|
| Alizapride | D2 Antagonist | Not a primary target |
| Metoclopramide | D2 Antagonist | 5-HT3 Antagonist / 5-HT4 Agonist |
Serotonin Receptor Modulation Studies
While the dopaminergic system is the primary target for alizapride, the role of the serotonergic system, particularly the 5-HT3 receptor, is critical in the pathophysiology of nausea and vomiting.
The 5-HT3 receptor is a ligand-gated ion channel located on enteric neurons in the gastrointestinal tract and in key areas of the brain involved in the vomiting reflex, including the CTZ and the nucleus tractus solitarius. mdpi.com The release of serotonin from enterochromaffin cells in the gut, often triggered by chemotherapeutic agents, activates these 5-HT3 receptors, initiating the emetic cascade. mdpi.com
While alizapride is not a potent 5-HT3 receptor antagonist in the same category as drugs like ondansetron (B39145), its chemical relationship to other benzamides like metoclopramide suggests a potential for some interaction with the 5-HT3 pathway. nih.govjscimedcentral.com Metoclopramide's ability to block 5-HT3 receptors at higher doses is thought to contribute significantly to its antiemetic efficacy. jscimedcentral.commdpi.com It is therefore plausible that alizapride may exert a weak or secondary influence on 5-HT3 receptor pathways, which could complement its primary D2 receptor antagonism. However, this interaction is not considered the main driver of its pharmacological effect.
Neurotransmitter System Investigations
The foundational pharmacological action of this compound is its potent antagonism of dopamine D2 receptors. patsnap.comnih.govinvivochem.commedchemexpress.com This activity is central to its antiemetic effects. drugbank.com The primary site of this action is the chemoreceptor trigger zone (CTZ) in the medulla area of the brainstem. patsnap.comnih.govpatsnap.com The CTZ is highly sensitive to emetic stimuli and possesses a high density of D2 receptors. patsnap.com By binding to and blocking these receptors, Alizapride prevents dopamine from exerting its neurotransmitter function in this region. patsnap.com This blockade effectively interrupts the signaling cascade that leads to the vomiting reflex. patsnap.compatsnap.com
The modulation of dopaminergic neurotransmission is a key mechanism for controlling goal-directed movements and behaviors, as demonstrated by studies with other D2 antagonists like metoclopramide and tiapride. nih.gov Alizapride's structural similarity to metoclopramide underscores its shared attributes related to emesis and prokinetics through dopamine antagonism. drugbank.com Research has shown that dopamine release in brain regions like the nucleus accumbens can depress both excitatory and inhibitory synaptic transmission, highlighting the complex role of this neurotransmitter which Alizapride modulates. nih.govunimi.it
| Target Receptor | Action | Primary Location | Pharmacological Effect |
|---|---|---|---|
| Dopamine D2 Receptor | Antagonist | Chemoreceptor Trigger Zone (CTZ) | Antiemetic |
Beyond its central action on dopamine receptors, this compound exhibits prokinetic properties by influencing the enteric nervous system. patsnap.com Research indicates that it facilitates the release of acetylcholine (B1216132) (ACh) from cholinergic nerve terminals within the myenteric plexus. taylorandfrancis.compatsnap.com This action enhances the motility of the gastrointestinal tract, promoting peristalsis and gastric emptying. patsnap.com The facilitation of acetylcholine release is a mechanism also observed with other gastroprokinetic agents that act on muscarinic autoreceptors or 5-HT4 receptors to increase ACh availability at the neuromuscular junction in the gut. nih.govnih.gov This peripheral action on cholinergic transmission contributes to Alizapride's utility in digestive disorders characterized by reduced motility. medchemexpress.commedchemexpress.com
The primary antiemetic effect of this compound is functionally independent of its effects on cholinergic neurotransmission. The core antiemetic activity stems from the blockade of D2 receptors within the central nervous system's chemoreceptor trigger zone, a mechanism that does not directly rely on cholinergic pathways. nih.govdrugbank.com In contrast, its prokinetic effects are mediated peripherally through the facilitation of acetylcholine release in the enteric nervous system. patsnap.com Cholinergic antagonists, which block muscarinic or nicotinic receptors, act to reduce cholinergic transmission. nih.gov The concomitant use of such anticholinergic drugs can counteract the prokinetic, but not the primary centrally-mediated antiemetic, effects of Alizapride. patsnap.com This distinction highlights that while Alizapride influences both dopaminergic and cholinergic systems, its principal therapeutic action against vomiting is not dependent on its modulation of acetylcholine.
Enzyme Inhibition and Activation Research
The metabolic profile of Alizapride has been a subject of investigation due to its chemical structure. The molecule contains an N-allyl moiety, which presents a potential site for metabolic transformation. selleckchem.com Specifically, this functional group could undergo N-deallylation and/or epoxidation reactions. selleckchem.com Such metabolic pathways are significant because they can lead to the formation of chemically reactive metabolites. selleckchem.com Epoxidation, in particular, is a reaction that can introduce a reactive epoxide ring into a molecule. mdpi.com While a significant portion of Alizapride is excreted as an unmodified drug, approximately 25% undergoes metabolic transformation before elimination. selleckchem.com The investigation into these specific enzymatic reactions is crucial for understanding the complete pharmacokinetic and metabolic fate of the compound.
| Reaction Type | Potential Outcome | Significance |
|---|---|---|
| N-Deallylation | Removal of the allyl group | Formation of a primary metabolite |
| Epoxidation | Formation of an epoxide ring | Potential formation of a reactive metabolite |
Formation and Characterization of Chemically Reactive Metabolites in In Vitro Systems
The investigation into the in vitro metabolism of alizapride has demonstrated the formation of chemically reactive metabolites, a significant area of research in drug development due to the potential link between such metabolites and adverse drug effects. medchemexpress.com Studies utilizing electrospray ionization tandem mass spectrometry have been instrumental in identifying and characterizing the metabolic products of alizapride. medchemexpress.comnih.gov
One of the key metabolic pathways identified is the oxidative N-deallylation of alizapride. This process leads to the formation of acrolein, a reactive carbonyl species known for its ability to bind covalently to nucleophilic sites in proteins, which can result in cellular damage. medchemexpress.comnih.gov In addition to acrolein, the formation of an epoxide metabolite has also been described. medchemexpress.comnih.gov The reactivity of both acrolein and the epoxide generated during alizapride metabolism was confirmed by the formation of their corresponding adducts with nucleophilic thiols. medchemexpress.comnih.gov In total, ten metabolites of alizapride have been identified and characterized through these in vitro studies. medchemexpress.comnih.gov
Table 1: In Vitro Reactive Metabolites of Alizapride
| Metabolite Class | Specific Metabolite | Precursor Moiety | Analytical Method |
| Carbonyl Species | Acrolein | N-allyl group | Electrospray Ionization Tandem Mass Spectrometry |
| Epoxide | Epoxide Metabolite | Not Specified | Electrospray Ionization Tandem Mass Spectrometry |
Cellular Interaction Studies
Research in animal models has shown that alizapride can influence the activity of splenic macrophages. In a study using male Duncan–Hartley guinea pigs, the administration of alizapride over seven consecutive days resulted in a significant reduction in the binding of immunoglobulin G (IgG)-sensitized erythrocytes to splenic macrophages isolated from these animals. medchemexpress.com This finding suggests that alizapride modulates the function of these key immune cells, specifically their ability to interact with antibody-coated cells.
Table 2: Effect of Alizapride on Splenic Macrophage Binding Activity
| Animal Model | Treatment | Duration | Observed Effect on Splenic Macrophages |
| Male Duncan–Hartley guinea pigs | Alizapride (2.5, 5, 10, 25 μg/kg; SC) | 7 consecutive days | Significantly reduced the binding of IgG-sensitized erythrocytes. medchemexpress.com |
Consistent with its impact on splenic macrophage activity, alizapride has been demonstrated to affect the systemic clearance of antibody-coated red blood cells. In the same animal model of male Duncan–Hartley guinea pigs, treatment with alizapride led to a reduced clearance of IgG-sensitized erythrocytes. medchemexpress.com This effect is likely a direct consequence of the diminished ability of splenic macrophages to bind and remove these cells from circulation.
Table 3: Effect of Alizapride on the Clearance of IgG-Sensitized Erythrocytes
| Animal Model | Treatment | Duration | Observed Effect on Clearance |
| Male Duncan–Hartley guinea pigs | Alizapride (2.5, 5, 10, 25 μg/kg; SC) | 7 consecutive days | Reduced the clearance of IgG-sensitized red blood cells. medchemexpress.com |
Preclinical Pharmacokinetics and Pharmacodynamics in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Species
The preclinical assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile in animal models is a cornerstone of pharmaceutical development. These studies provide critical insights into the pharmacokinetic behavior of the compound, helping to predict its efficacy and safety in humans. For Alizapride (B1662876) hydrochloride, a substituted benzamide (B126) with antiemetic properties, understanding its journey through the body is essential. While comprehensive in vivo ADME data for Alizapride in animal models is not extensively detailed in publicly available literature, some aspects of its metabolic fate have been elucidated through in vitro studies.
Quantitative data from in vivo studies detailing the specific distribution characteristics of Alizapride hydrochloride in key animal tissues such as the brain, liver, and muscle are limited in the available scientific literature. Understanding tissue distribution is crucial as it provides information on where the drug accumulates, which can be linked to both its therapeutic effects and potential toxicity. msdvetmanual.com For a centrally acting antiemetic like Alizapride, its ability to cross the blood-brain barrier and its concentration in brain tissue are of particular interest. nih.govnih.gov However, specific studies measuring the brain-to-plasma concentration ratio or quantifying Alizapride levels in the liver and muscle of animal models have not been reported.
The biotransformation of Alizapride has been investigated, primarily through in vitro studies using rat liver microsomes, which have shed light on its metabolic pathways. nih.govnih.govresearchgate.net These studies are vital for identifying the enzymes involved in the drug's metabolism and for characterizing the resulting metabolites, some of which may be pharmacologically active or potentially toxic. nih.govnih.gov
An in vitro study utilizing rat liver microsomes led to the identification and characterization of ten metabolites of Alizapride. nih.govresearchgate.net This research provides a foundational metabolic scheme for the compound, highlighting several key biotransformation pathways.
Among the potential metabolic routes for compounds containing a methoxy (B1213986) group, O-demethylation is a common reaction. While O-Desmethyl Alizapride is recognized as a potential metabolite and is available as a reference standard, specific in vivo studies confirming its formation and quantifying its levels in animal models have not been detailed in the available literature. axios-research.com
In vitro metabolic studies have provided significant evidence for two major biotransformation pathways for Alizapride: N-deallylation and epoxidation. nih.govnih.gov The study of Alizapride's metabolism in rat liver microsomes demonstrated that oxidative N-deallylation of the N-allyl group occurs, leading to the formation of acrolein, a reactive carbonyl species. nih.govnih.govresearchgate.net
Furthermore, the formation of an epoxide metabolite has also been described, suggesting that epoxidation of the allyl side chain is another significant metabolic route. nih.govnih.gov The generation of reactive metabolites such as acrolein and the epoxide was confirmed by the formation of their corresponding adducts with nucleophilic thiols in the in vitro system. nih.govnih.gov
Identified Metabolic Pathways of Alizapride in Rat Liver Microsomes
| Metabolic Pathway | Resulting Metabolite/Product | Significance |
|---|---|---|
| Oxidative N-Deallylation | Acrolein | Formation of a reactive carbonyl species. |
Comprehensive in vivo studies detailing the excretion routes and elimination kinetics of this compound and its metabolites in animal models are not extensively available in the scientific literature. Such studies are essential to understand how the drug and its byproducts are cleared from the body, typically through urine and feces, and to determine key pharmacokinetic parameters like the elimination half-life. While the general principles of drug excretion are well-established, specific quantitative data for Alizapride in preclinical species, such as the percentage of the dose excreted in urine and feces, have not been published. msdvetmanual.combioivt.comresearchgate.net
The preclinical assessment of a drug's pharmacokinetic and pharmacodynamic profile is a critical step in its development. This section focuses on the available data for this compound in various animal models, providing insights into its behavior and effects before clinical application.
Metabolic Pathways and Metabolite Profiling in Animal Models
Pharmacokinetic Parameters in Preclinical Research
Detailed quantitative pharmacokinetic data for this compound in common preclinical animal models such as rats and dogs is not extensively available in publicly accessible scientific literature. The following subsections outline the key parameters that are typically determined in such studies.
The elimination half-life (t½) of a drug is a critical parameter that indicates the time required for the concentration of the drug in the body to be reduced by half. This parameter is crucial for determining dosing intervals. Specific studies detailing the elimination half-life of alizapride in rats and dogs were not identified in the reviewed literature. However, it is known that in humans, alizapride has a plasma half-life of approximately 3 hours. wikipedia.org
The apparent volume of distribution at steady state (Vdss) is a theoretical volume that represents the distribution of a drug between plasma and the rest of the body at equilibrium. A high Vdss suggests that the drug is extensively distributed into tissues. Quantitative data on the Vdss of alizapride in preclinical animal models like rats and dogs could not be located in the available literature.
Total body clearance (CL) of a drug from the body is a measure of the rate at which the drug is eliminated. It is a key parameter in determining the maintenance dose rate required to achieve a target steady-state concentration. Specific values for the total body clearance of alizapride in rats and dogs have not been detailed in the accessible scientific publications.
Pharmacodynamic Markers and Bioactivity in Animal Models
Pharmacodynamic studies of alizapride in animal models have provided valuable insights into its mechanism of action and therapeutic potential, particularly its antiemetic properties.
Alizapride's primary pharmacodynamic effect is related to its antagonism of dopamine (B1211576) D2 receptors. patsnap.comncats.io In animal models, this is often evaluated by its ability to counteract the effects of dopamine agonists like apomorphine (B128758). Studies have shown that alizapride exhibits central antidopaminergic effects, although these are reported to be less pronounced than those of metoclopramide (B1676508). nih.gov
In dogs, alizapride has been demonstrated to be a potent antagonist of apomorphine-induced emesis. nih.gov Research indicates that it is approximately three times more effective than metoclopramide in this regard. nih.gov This antiemetic action is attributed to its blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the central nervous system. patsnap.com While the primary evidence for anti-emetic efficacy against apomorphine is in dogs, its demonstrated antidopaminergic activity in rodents suggests a similar mechanism of action would be present in rats. nih.gov
Table 1: Pharmacodynamic Effects of Alizapride in Animal Models
| Animal Model | Effect Studied | Observation |
|---|---|---|
| Dog | Apomorphine-induced emesis | Highly effective antagonist, approximately three times more potent than metoclopramide. nih.gov |
| Mouse | Central nervous system effects | Minor central antidopaminergic effects, less marked than metoclopramide. nih.gov |
| Mouse | Equilibrium reflexes | Does not modify equilibrium reflexes. nih.gov |
Gastrointestinal Transit Modulation Studies in Animal Models
The prokinetic effects of dopamine antagonists like alizapride are attributed to their ability to counteract the inhibitory effects of dopamine on gastrointestinal motility. Dopamine normally suppresses acetylcholine (B1216132) release in the enteric nervous system; by blocking this action, alizapride can enhance motility. patsnap.com
While extensive primary literature detailing alizapride's specific impact on gastrointestinal transit in animal models is limited, available data indicates it possesses prokinetic activity. In one preclinical model, alizapride was shown to counteract delayed gastrointestinal transit in rats. Specifically, apomorphine, a dopamine agonist, induces a decrease in transit speed. Alizapride was effective in antagonizing this effect, demonstrating its ability to modulate and promote gastrointestinal movement.
| Animal Model | Condition | Alizapride Effect |
| Rat | Apomorphine-induced decrease in GI transit | Antagonized the delay, restoring transit |
This table summarizes the observed effects of Alizapride on gastrointestinal transit in a preclinical rat model.
This prokinetic action is a recognized feature of the substituted benzamide class of drugs, which function to enhance the coordinated movements of the gastrointestinal tract. drugbank.com
Dose-Response Characterization in Preclinical Settings
Dose-response studies in preclinical models have been critical for quantifying the potency and therapeutic window of alizapride, particularly concerning its antiemetic effects. The most well-characterized data comes from studies in dogs, a common model for emesis research due to their well-developed vomiting reflex.
In comparative studies, alizapride has demonstrated significantly higher potency than its structural analog, metoclopramide. When tested against apomorphine-induced emesis in dogs, alizapride was found to be approximately three times more potent than metoclopramide. nih.govnih.gov This indicates that a lower dose of alizapride is required to achieve the same level of antiemetic effect.
Further dose-response characterization in dogs has helped to define the compound's therapeutic index. While effective as an antiemetic at specific doses, cardiovascular side effects such as sympatholytic effects and hypotension were only observed at much higher dose levels. nih.gov This separation between the effective dose and the dose causing significant side effects indicates a favorable therapeutic window in this animal model.
| Comparison | Animal Model | Emetic Challenge | Relative Potency Finding |
| Alizapride vs. Metoclopramide | Dog | Apomorphine | Alizapride is ~3x more potent |
This table presents the comparative potency of Alizapride against Metoclopramide in a preclinical dog model.
Investigational Preclinical Efficacy in Biological Models
In Vitro Efficacy Models
In vitro studies are fundamental in determining the direct interaction of a compound with its molecular targets and its influence on cellular pathways. For alizapride (B1662876) hydrochloride, these models have been instrumental in understanding its mechanism of action at the cellular level.
Specific data from such assays for alizapride hydrochloride are not detailed in the currently available search results.
The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events. Studies on biochemical pathway modulation aim to elucidate these downstream effects. As a dopamine (B1211576) D2 receptor antagonist, alizapride is predicted to modulate signaling pathways regulated by this receptor. D2 receptors are Gαi/o-coupled GPCRs, and their activation inhibits adenylyl cyclase, reducing cAMP production and subsequently dampening protein kinase A (PKA) activity. By blocking the D2 receptor, alizapride would theoretically prevent this inhibition, leading to a relative increase in cAMP and PKA activity in the presence of a dopamine agonist.
Furthermore, dopamine receptors can influence other signaling pathways, including those involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. The precise impact of alizapride on these intricate pathways has not been extensively detailed in the public domain.
In Vivo Animal Models of Disease States
In vivo models are indispensable for evaluating the physiological effects of a drug candidate in a complex biological system, providing insights into its potential therapeutic efficacy.
The antiemetic efficacy of alizapride has been robustly demonstrated in animal models of dopamine-related emesis. Apomorphine (B128758), a potent dopamine receptor agonist, is a standard emetogen used in these models, particularly in dogs, to induce vomiting through stimulation of the chemoreceptor trigger zone (CTZ) where D2 receptors are abundant.
Preclinical studies have shown that alizapride is highly effective in antagonizing apomorphine-induced emesis in dogs. nih.govnih.gov Notably, research indicates that alizapride is approximately three times more potent than metoclopramide (B1676508), a structurally related antiemetic, in this specific model. nih.govnih.gov This superior potency highlights its significant dopamine D2 receptor blocking activity in a physiologically relevant context of nausea and vomiting.
Table 1: Comparative Efficacy of Alizapride and Metoclopramide in Apomorphine-Induced Emesis in Dogs
| Compound | Relative Potency | Reference |
|---|---|---|
| Alizapride | 3x | nih.govnih.gov |
While alizapride is primarily classified as an antiemetic, its structural similarity to metoclopramide, which possesses prokinetic properties, suggests a potential role in modulating gastrointestinal motility. Prokinetic agents are substances that enhance coordinated gastrointestinal motility and transit of material in the digestive tract. Animal models used to investigate such effects include measurements of gastric emptying, small intestinal transit, and colonic motility.
Specific preclinical studies detailing the effects of alizapride in animal models of gastrointestinal motility disorders are not extensively covered in the available literature. However, the actions of structurally similar compounds, such as cisapride, have been well-characterized. Cisapride acts as a serotonin (B10506) 5-HT4 receptor agonist, promoting the release of acetylcholine (B1216132) in the myenteric plexus and thereby stimulating gastrointestinal motility. nih.gov Given that some benzamides exhibit activity at serotonin receptors, investigating alizapride's effects in these models would be a logical step to fully characterize its pharmacological profile.
The potential for drugs to interact with the immune system is an important aspect of preclinical evaluation. This can involve assessing effects on immune cell function, such as lymphocyte proliferation and cytokine production, both in vitro and in animal models.
Direct studies investigating the immunological interactions of alizapride in animal models are scarce in the reviewed literature. However, research on other antipsychotic medications, such as aripiprazole (B633), has explored their immunomodulatory potential. For instance, studies with aripiprazole have suggested that it does not significantly suppress the immunological response of macrophages in vitro. nih.gov While these findings are not directly transferable to alizapride, they provide a framework for how the immunological effects of such compounds might be investigated. Assessing the impact of alizapride on immune parameters in preclinical models would be necessary to determine its immunomodulatory profile.
Comparative Preclinical Efficacy with Other Pharmacological Agents
Preclinical investigations in biological models, particularly the ferret, have been instrumental in elucidating the comparative anti-emetic efficacy of this compound against other agents. The ferret is considered a gold-standard model for emesis research due to its physiological similarities to humans in this regard.
Studies utilizing a ferret model of cisplatin-induced emesis provided critical insights into the mechanistic differences between alizapride and other dopamine D2 receptor antagonists like metoclopramide and domperidone. In these preclinical trials, high intravenous doses of metoclopramide were effective in reducing emesis. However, subsequent experiments in the same ferret model failed to replicate this significant anti-emetic activity with high doses of either alizapride or domperidone.
This discrepancy in a key biological model suggested that the pronounced anti-emetic effect of high-dose metoclopramide was not solely attributable to its dopamine D2 receptor blockade, a mechanism it shares with alizapride. These preclinical findings were pivotal, indicating that another mechanism of action was likely responsible for metoclopramide's superior efficacy at higher concentrations. Further investigation revealed that, unlike alizapride, metoclopramide also exhibits 5-HT₃ receptor antagonism at these higher doses, contributing to its enhanced anti-emetic properties in the ferret model.
The table below summarizes the comparative efficacy observed in the ferret model for cisplatin-induced emesis.
Table 1: Comparative Efficacy of Alizapride and Other Agents in a Ferret Model of Cisplatin-Induced Emesis
| Pharmacological Agent | Primary Mechanism of Action | Efficacy Against Cisplatin-Induced Emesis (High Dose) |
|---|---|---|
| Alizapride | Dopamine D₂ Receptor Antagonist | Ineffective |
| Metoclopramide | Dopamine D₂ Receptor Antagonist / 5-HT₃ Receptor Antagonist (at high doses) | Effective |
| Domperidone | Dopamine D₂ Receptor Antagonist | Ineffective |
Advanced Analytical and Bioanalytical Methodologies
Chromatographic Techniques for Research and Quantification
Chromatography, a powerful separation science, is the cornerstone of analytical methodologies for alizapride (B1662876) hydrochloride. High-performance liquid chromatography (HPLC) and, to a lesser extent, gas chromatography (GC), often coupled with mass spectrometry (MS), are the principal techniques employed for its analysis.
HPLC is the most widely reported and utilized technique for the analysis of alizapride hydrochloride. Its versatility allows for the development of stability-indicating methods capable of separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.
A stability-indicating high-performance liquid chromatography method coupled with ultraviolet (UV) detection has been successfully developed for the determination of alizapride and its primary degradation products. nih.gov In one such method, the detection of analytes was carried out at a wavelength of 225 nm. nih.gov This method demonstrated good linearity for alizapride in the concentration range of 25-75 µg/mL, with a square of the correlation coefficient greater than 0.999. nih.gov The precision of the method was confirmed through intra-day and inter-day studies, with relative standard deviations (RSDs) of 0.8% and 1.0% for alizapride, respectively. nih.gov The accuracy was also established, with an average recovery of 100.5% for alizapride. nih.gov
Table 1: Validation Parameters of an HPLC-UV Method for Alizapride
| Parameter | Alizapride | Alizapride Carboxylic Acid | Alizapride N-oxide |
|---|---|---|---|
| Linearity Range (µg/mL) | 25-75 | 1-15 | 1-15 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Intra-day Precision (%RSD) | 0.8 | 1.3 | 2.1 |
| Inter-day Precision (%RSD) | 1.0 | 1.7 | 4.8 |
| Average Recovery (%) | 100.5 | 98.6 | 96.8 |
Data sourced from a study on the development and validation of a stability-indicating HPLC-UV method for alizapride and its degradation products. nih.gov
The separation of alizapride and its degradation products is effectively achieved using reversed-phase HPLC columns. nih.gov A notable application involves the use of a 150-mm reversed-phase column that features a hydrophilic linkage between the silica particles and the hydrophobic alkyl chains. nih.gov This type of column chemistry allows for the successful separation of the polar and non-polar analytes present in the sample matrix. The stationary phase's characteristics are crucial for retaining the compounds of interest while allowing for their differential elution with a suitable mobile phase.
To achieve optimal separation of alizapride from its degradation products, which may have different polarities, gradient elution is often employed. A well-documented method utilizes a gradient elution program with a mobile phase consisting of two eluents. nih.gov Eluent A is an aqueous acetate (B1210297) buffer (20 mM) adjusted to a pH of 4.0, and eluent B is methanol (B129727). nih.gov The flow rate is maintained at 1.5 mL/min. nih.gov The gradient program is designed to gradually increase the proportion of the organic modifier (methanol), which in turn decreases the retention of the more hydrophobic compounds and allows for their timely elution from the column, resulting in a chromatogram with well-resolved peaks. The robustness of such methods is often evaluated by introducing small variations in the mobile phase composition and pH to ensure the method's reliability. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the identification and characterization of degradation products of this compound. The development of stability-indicating HPLC methods is often based on data obtained from forced degradation studies, where the drug substance is subjected to stress conditions such as acid/base catalyzed hydrolysis and oxidation. nih.gov
LC-MS analysis has been instrumental in identifying the main degradation products of alizapride as alizapride carboxylic acid (AL-CA) and alizapride N-oxide (AL-NO2). nih.gov These products are formed through hydrolysis and oxidation, respectively. nih.gov The high sensitivity and specificity of mass spectrometry allow for the unequivocal identification of these degradants, even at low concentrations, by providing accurate mass-to-charge ratio (m/z) information, which aids in the elucidation of their chemical structures.
While HPLC is the predominant technique for the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) represents a potential, albeit less documented, analytical approach. The suitability of GC-MS for a particular compound is largely dependent on its volatility and thermal stability. Substituted benzamides, the chemical class to which alizapride belongs, may require derivatization to increase their volatility and thermal stability, making them amenable to GC analysis. jfda-online.com
Derivatization techniques such as silylation, acylation, or alkylation can be employed to modify the functional groups of the analyte, thereby improving its chromatographic behavior. jfda-online.com However, the thermal lability of certain pharmaceutical compounds can be a limiting factor for GC-MS analysis, as high temperatures in the injector port or column can lead to degradation of the analyte before detection. nih.gov For thermally labile compounds, specialized GC-MS techniques that operate under milder conditions may be necessary. nih.gov To date, specific GC-MS methodologies for the routine analysis of this compound have not been extensively reported in the scientific literature, suggesting that HPLC remains the preferred method due to the compound's polarity and potential thermal instability.
High-Performance Liquid Chromatography (HPLC) Development
Spectroscopic Methods for Characterization
Spectroscopic methods are fundamental in the analysis of this compound, providing both quantitative data and qualitative information for structural confirmation.
Ultraviolet (UV) spectrophotometry, often coupled with high-performance liquid chromatography (HPLC), is a robust method for the quantification of Alizapride. A stability-indicating HPLC-UV method has been developed for the determination of Alizapride and its primary degradation products. In this method, detection is typically performed at a wavelength of 225 nm. nih.govresearchgate.net The technique demonstrates good linearity within specific concentration ranges, making it suitable for routine analysis in quality control settings. nih.govresearchgate.net
For instance, a developed HPLC-UV method showed a linear response for Alizapride in the concentration range of 25-75 µg/mL, with a square of the correlation coefficient (r²) greater than 0.999. nih.govresearchgate.net Such methods are validated to ensure they are fit for their intended purpose, assessing parameters like linearity, precision, and accuracy. nih.gov
Table 1: Linearity Parameters for HPLC-UV Quantification of Alizapride and its Degradation Products
| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Alizapride (AL) | 25 - 75 | > 0.999 |
| Alizapride Carboxylic Acid (AL-CA) | 1 - 15 | > 0.999 |
| Alizapride N-oxide (AL-NO2) | 1 - 15 | > 0.999 |
Data sourced from a stability-indicating HPLC-UV method development study. nih.govresearchgate.net
Fluorescence spectroscopy offers a highly sensitive and selective alternative for the detection of pharmaceutical compounds. While specific fluorescence detection methods for Alizapride are not extensively detailed in the provided search results, the principles can be applied. For structurally related neuroleptic drugs like tiapride, HPLC with fluorescence detection (HPLC-FLD) has proven effective. nih.gov In that case, low concentrations were determined using excitation and emission wavelengths (λexc/λemiss) of 232 nm/334 nm, achieving a lower limit of quantification (LLOQ) of 8.24 pmol/mL. nih.gov
Another sensitive approach is spectrofluorimetric quenching. ekb.egekb.eg This technique is based on the reaction between a drug and a fluorescent dye (like Eosin Y), which causes a quantitative quenching of the dye's fluorescence intensity. ekb.egekb.eg The degree of quenching is proportional to the concentration of the drug. ekb.eg This methodology could potentially be adapted for Alizapride, offering a simple and rapid determination method in pharmaceutical formulations and biological fluids. ekb.egekb.eg
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Alizapride. researchgate.netresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. Techniques such as 1H NMR, 13C NMR, and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) are employed to determine the precise connectivity of atoms within the molecule. hyphadiscovery.com
The standard process of structure elucidation involves acquiring a dataset of these spectra, which allows for the assignment of all proton and carbon signals and confirms the molecular structure. hyphadiscovery.comtaylorandfrancis.com This is particularly crucial for identifying metabolites and degradation products, where mass spectrometry data alone might be insufficient to pinpoint the exact location of a structural modification. hyphadiscovery.com Public chemical databases confirm the availability of 13C NMR spectral data for this compound. nih.gov
Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound with high accuracy. researchgate.net When coupled with liquid chromatography (LC-MS), it becomes a cornerstone for identifying compounds in complex mixtures. lcms.cz
In the context of Alizapride, HPLC-MS analysis has been utilized in forced degradation studies to identify its main degradation products, Alizapride carboxylic acid and Alizapride N-oxide. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, which is essential for confirming the identity of Alizapride and distinguishing it from other related substances. researchgate.netlcms.cz
Electrochemical Detection Methods
Electrochemical methods present a promising alternative for the detection of pharmaceutical compounds due to their high sensitivity, rapid response, and potential for miniaturization. mdpi.comresearcher.life Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are frequently used. mdpi.com
These methods involve applying a potential to an electrode and measuring the resulting current, which is related to the concentration of the analyte. nih.gov The development of novel electrode materials, including nanomaterial-based sensors, has significantly enhanced the performance of electrochemical detection, allowing for very low detection limits. mdpi.comresearcher.life While specific applications for this compound are not detailed in the search results, the general principles are highly applicable. The development of an electrochemical sensor for Alizapride could offer a cost-effective and portable method for its determination in various samples. rsc.orgmdpi.com
Method Validation and Performance Parameters in Research Settings
The validation of any analytical method is essential to ensure its reliability, reproducibility, and accuracy for its intended purpose. jddtonline.infochemrj.org Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). nih.govijpbs.com Key performance parameters are assessed to demonstrate that the method is suitable for routine use.
For the analysis of Alizapride, a stability-indicating HPLC-UV method was validated, providing specific performance data. nih.govresearchgate.net
Linearity: The method demonstrated a linear relationship between concentration and detector response over the specified ranges. nih.govresearchgate.net
Precision: This was evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). The precision is expressed as the Relative Standard Deviation (RSD). For Alizapride, the intra-day and inter-day RSDs were found to be 0.8% and 1.0%, respectively, indicating high precision. nih.govresearchgate.net
Accuracy: Determined by recovery studies, the average recovery for Alizapride was 100.5%, demonstrating the closeness of the measured value to the true value. nih.govresearchgate.net
Robustness: The method's reliability was tested by introducing small, deliberate variations in parameters like mobile phase composition and pH. nih.govresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ): These parameters establish the sensitivity of the method. For a bioanalytical LC-MS/MS method, the LLOQ for Alizapride in human plasma was established at 1 ng/mL. researchgate.net
Table 2: Validation Parameters for an HPLC-UV Method for Alizapride and its Degradation Products
| Parameter | Alizapride (AL) | Alizapride Carboxylic Acid (AL-CA) | Alizapride N-oxide (AL-NO2) |
|---|---|---|---|
| Precision (Intra-day RSD %) | 0.8 | 1.3 | 2.1 |
| Precision (Inter-day RSD %) | 1.0 | 1.7 | 4.8 |
| Accuracy (Average Recovery %) | 100.5 | 98.6 | 96.8 |
Data sourced from a validated stability-indicating HPLC-UV method. nih.govresearchgate.net
Linearity and Calibration Range Determination
The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the instrumental response. For this compound, linearity has been demonstrated over various concentration ranges, consistently showing high correlation coefficients, which indicates a reliable quantitative relationship.
In a stability-indicating HPLC-UV method, linearity was established for alizapride (AL) in a mixture with its degradation products, alizapride carboxylic acid (AL-CA) and alizapride N-oxide (AL-NO2). The method demonstrated good linearity for alizapride in the range of 25-75 µg/mL, with the square of the correlation coefficient being greater than 0.999 nih.gov. Another study using LC-MS/MS for alizapride in human plasma showed a linear range from 1 to 1000 ng/mL researchgate.net.
Further studies have reported different linear ranges depending on the specific method and matrix. For instance, a spectrofluorometric method reported a linearity range of 0.1–10 μg/mL researchgate.net. A separate HPLC method determined a linear calibration over a range from 200 to 12.5 mg/100mL for alizapride, with a calculated correlation coefficient (r²) of 0.999 researchgate.net. A high-performance liquid chromatographic method with UV detection for benzamide (B126) drugs, including alizapride, in human plasma and urine showed a linear detector response from 25 to 10,000 ng/ml researchgate.net.
Table 1: Linearity and Calibration Range for this compound This table is interactive and can be sorted by clicking on the column headers.
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) |
|---|---|---|---|
| HPLC-UV nih.gov | Drug Substance | 25-75 µg/mL | >0.999 |
| LC-MS/MS researchgate.net | Human Plasma | 1-1000 ng/mL | Not specified |
| Spectrofluorometry researchgate.net | Aqueous Solution | 0.1–10 μg/mL | Not specified |
| HPLC researchgate.net | Not specified | 12.5-200 mg/100mL | 0.999 |
| HPLC-UV researchgate.net | Human Plasma/Urine | 25-10,000 ng/mL | Not specified |
Precision Analysis (Intra-day and Inter-day)
Precision analysis assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).
A stability-indicating HPLC-UV method reported the precision in terms of Relative Standard Deviation (RSD). For alizapride, the intra-day precision was 0.8% RSD, and the inter-day precision was 1.0% RSD nih.gov. In another validated LC-MS/MS method for human plasma, the intra-day and inter-day variation was evaluated with a Coefficient of Variation (CV%) within 4.8% researchgate.net. A separate study reported that the inter- and intra-assay precision was below 10% researchgate.net.
Table 2: Intra-day and Inter-day Precision for this compound Analysis This table is interactive and can be sorted by clicking on the column headers.
| Analytical Method | Precision Type | Analyte(s) | Result (%RSD or %CV) |
|---|---|---|---|
| HPLC-UV nih.gov | Intra-day | Alizapride | 0.8 |
| HPLC-UV nih.gov | Inter-day | Alizapride | 1.0 |
| HPLC-UV nih.gov | Intra-day | Alizapride Carboxylic Acid | 1.3 |
| HPLC-UV nih.gov | Inter-day | Alizapride Carboxylic Acid | 1.7 |
| HPLC-UV nih.gov | Intra-day | Alizapride N-oxide | 2.1 |
| HPLC-UV nih.gov | Inter-day | Alizapride N-oxide | 4.8 |
| LC-MS/MS researchgate.net | Intra-day & Inter-day | Alizapride | <4.8 |
| HPLC researchgate.net | Intra-assay & Inter-assay | Alizapride | <10 |
Accuracy and Recovery Studies
Accuracy studies determine the closeness of the mean test results obtained by the method to the true value. These are often evaluated through recovery studies, where a known amount of the pure drug is added to a placebo or biological matrix and then analyzed.
In the development of an HPLC-UV method, the accuracy was demonstrated with average recoveries of 100.5% for alizapride at 100% of the target assay concentration nih.gov. For its degradation products, the recoveries were 98.6% for AL-CA and 96.8% for AL-NO2 at 0.2% of the target concentration nih.gov. Another study utilizing an LC-MS/MS method reported a mean accuracy ranging from 93.59% to 100.19% researchgate.net.
Table 3: Accuracy and Recovery Data for this compound This table is interactive and can be sorted by clicking on the column headers.
| Analytical Method | Analyte | Concentration Level | Average Recovery (%) |
|---|---|---|---|
| HPLC-UV nih.gov | Alizapride | 100% of target | 100.5 |
| HPLC-UV nih.gov | Alizapride Carboxylic Acid | 0.2% of target | 98.6 |
| HPLC-UV nih.gov | Alizapride N-oxide | 0.2% of target | 96.8 |
| LC-MS/MS researchgate.net | Alizapride | Not specified | 93.59 - 100.19 |
Robustness Evaluation of Analytical Methods
Robustness testing evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method for alizapride, robustness was evaluated by introducing variations in the mobile phase composition and pH nih.govresearchgate.net. The results of these tests demonstrated the method's reliability under slightly modified conditions nih.govresearchgate.net.
Limit of Detection and Quantification Assessment
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For alizapride, different analytical methods have established varying LOD and LOQ values. A reversed-phase HPLC method with fluorescence detection determined a detection limit of 5 ng/ml in plasma or urine samples researchgate.net. Another HPLC method with UV detection reported a detection limit of 3 ng/ml for alizapride researchgate.net. A fully validated LC-MS/MS method established a lower limit of quantification (LLOQ) for alizapride at 1 ng/mL in human plasma researchgate.net.
Table 4: Limit of Detection (LOD) and Quantification (LOQ) for this compound This table is interactive and can be sorted by clicking on the column headers.
| Analytical Method | Matrix | Parameter | Value |
|---|---|---|---|
| HPLC-Fluorescence researchgate.net | Plasma/Urine | LOD | 5 ng/mL |
| HPLC-UV researchgate.net | Plasma/Urine | LOD | 3 ng/mL |
| LC-MS/MS researchgate.net | Human Plasma | LLOQ | 1 ng/mL |
Stability-Indicating Analytical Methods Development
Stability-indicating methods are crucial for determining the shelf-life of a drug product by accurately measuring the active ingredient concentration, free from interference from any degradation products, impurities, or excipients.
A stability-indicating HPLC procedure was developed for the determination of alizapride and its main degradation products, alizapride carboxylic acid and alizapride N-oxide nih.govresearchgate.net. The development of this method was based on forced degradation studies, where alizapride was subjected to acid/base catalyzed hydrolysis and oxidation to generate its degradation products nih.govresearchgate.net. The method was able to effectively separate the parent drug from its degradation products, demonstrating its specificity and stability-indicating nature nih.govresearchgate.net. This allows for the reliable analysis of alizapride in the presence of its potential breakdown products during stability testing nih.gov.
Sample Preparation Techniques for Biological Research Samples (e.g., Solid-Phase Extraction)
Effective sample preparation is essential to isolate the analyte of interest from the complex matrix of biological samples, thereby enhancing the accuracy and sensitivity of the analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose.
For the determination of benzamide drugs, including alizapride, in human plasma and urine, a sample pretreatment method using solid-phase extraction columns has been successfully employed researchgate.net. This technique resulted in very high extraction recoveries of the compounds, indicating its efficiency in cleaning up the sample and concentrating the analyte before chromatographic analysis researchgate.net. The use of SPE is particularly advantageous for pharmacokinetic studies and therapeutic drug monitoring where low concentrations of the drug need to be accurately measured researchgate.net.
Computational and Structural Biology Approaches
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling establishes a qualitative link between the chemical structure of a compound and its biological activity. dovepress.com For Alizapride (B1662876), SAR studies focus on identifying the essential molecular fragments and their properties that are crucial for its antagonist activity at dopamine (B1211576) receptors.
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific receptor and exert a biological effect. For typical dopamine D2 receptor antagonists of the benzamide (B126) class, including Alizapride, the key pharmacophoric features are well-established through comparative studies with other ligands like eticlopride (B1201500) and nemonapride. acs.orgresearchgate.net
The essential features for D2 receptor antagonism generally include:
An aromatic moiety capable of engaging in hydrophobic or pi-stacking interactions within the receptor pocket.
A hydrogen bond acceptor feature, typically a carbonyl group.
A basic, protonatable nitrogen atom that forms a crucial ionic bond with the receptor.
Specific spatial relationships and distances between these features.
In Alizapride, the benzotriazole (B28993) ring serves as the aromatic moiety, the amide carbonyl acts as a hydrogen bond acceptor, and the nitrogen atom within the pyrrolidine (B122466) ring is the basic center that becomes protonated at physiological pH. Computational models suggest that the specific arrangement and low-energy conformation of these groups are critical for high-affinity binding. nih.gov
| Feature | Corresponding Moiety in Alizapride | Putative Interaction Type |
| Aromatic System | Benzotriazole Ring | Pi-stacking / Hydrophobic |
| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen | Hydrogen Bonding |
| Basic Nitrogen Center | Pyrrolidine Ring Nitrogen | Ionic Bonding / Salt Bridge |
This interactive table summarizes the key pharmacophoric features of Alizapride necessary for its activity as a dopamine D2 receptor antagonist.
The specific chemical moieties of Alizapride, namely the benzotriazole and pyrrolidine rings, are critical determinants of its pharmacological profile.
The N-allyl-pyrrolidine moiety is crucial for both affinity and stereoselectivity. SAR studies on related benzamide antagonists have demonstrated that:
The Pyrrolidine Ring: This specific heterocyclic structure is optimal for positioning the basic nitrogen. Studies on eticlopride analogues have shown that altering the ring size (e.g., to a piperidine) or moving the position of the nitrogen atom within the ring is detrimental to binding affinity at both D2 and D3 receptors. nih.gov
Stereochemistry: The stereocenter at the 2-position of the pyrrolidine ring is vital. For many N-substituted pyrrolidinylmethyl benzamides, the antagonist activity is confined almost exclusively to one enantiomer. nih.gov
The N-substituent: The nature of the substituent on the pyrrolidine nitrogen (the allyl group in Alizapride) influences receptor interaction. Studies have shown that small alkyl groups are often well-tolerated, and this position can be modified to introduce linkers for creating bitopic ligands that interact with secondary binding pockets on the receptor. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. mdpi.com It is used to model the interaction between Alizapride and dopamine receptors at an atomic level.
Docking simulations of benzamide antagonists into homology models or crystal structures of the dopamine D2 receptor have revealed a conserved binding mode. nih.gov The primary interaction is an ionic bond, or salt bridge, between the protonated basic nitrogen of the ligand's side chain and the highly conserved carboxylate side chain of an aspartate residue (Asp114) in transmembrane helix 3 (TM3) of the receptor. nih.gov
For Alizapride, the protonated nitrogen of the pyrrolidine ring is predicted to form this critical salt bridge with Asp114. Additional stabilizing interactions are likely formed between other parts of the molecule and key amino acid residues within the binding site:
The benzotriazole ring is expected to fit into a hydrophobic pocket formed by aromatic and aliphatic residues in transmembrane helices, such as TM5, TM6, and TM7, engaging in pi-stacking and van der Waals interactions. nih.gov
The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially forming hydrogen bonds with serine residues (e.g., Ser193, Ser197) located in TM5. nih.gov
Specific histidine residues (e.g., His394) have also been shown to affect the binding of certain substituted benzamides, suggesting a potential interaction point. nih.gov
| Alizapride Moiety | Interacting Receptor Residue (Example) | Interaction Type |
| Protonated Pyrrolidine Nitrogen | Aspartate (in TM3) | Ionic Bond (Salt Bridge) |
| Benzotriazole Ring | Phenylalanine, Tryptophan (in TM5, TM6) | Pi-Stacking, Hydrophobic |
| Amide Group | Serine (in TM5) | Hydrogen Bonding |
This interactive table outlines the predicted molecular interactions between Alizapride and key amino acid residues within the dopamine D2 receptor binding site.
Molecular docking simulations are used to predict the binding affinity of a ligand for its target, which is typically expressed as a scoring function value (e.g., in kcal/mol). nih.gov Lower energy scores generally indicate more favorable binding. This allows for the theoretical ranking of novel or modified compounds before they are synthesized and tested experimentally. While specific docking scores for Alizapride are not widely published, its known potent antagonism suggests it achieves a highly stable, low-energy conformation within the D2 receptor's binding site. invivochem.commedchemexpress.com
The binding site for Alizapride and other benzamides is the orthosteric binding pocket (OBP), located within the transmembrane bundle of the D2 receptor. nih.govnih.gov This is the same site where the endogenous ligand, dopamine, binds. The specificity and high affinity of antagonists like Alizapride are derived from their ability to form more extensive and supplementary interactions with residues in this pocket compared to dopamine itself.
In silico screening, or virtual screening, is a computational strategy used in drug discovery to search large libraries of virtual compounds to identify those structures that are most likely to bind to a drug target. biorxiv.orgnih.gov Using the structure of Alizapride as a starting point, new derivatives can be discovered through several computational approaches:
Pharmacophore-Based Screening: The pharmacophore model derived from Alizapride and other D2 antagonists can be used as a 3D query to filter large compound databases. Molecules from the database that match the essential chemical features and spatial constraints of the pharmacophore are selected as potential hits. semanticscholar.org
Docking-Based Screening: A library of virtual compounds can be docked into the D2 receptor's binding site. The compounds are then ranked based on their predicted binding affinity (docking score) and how well their predicted binding pose mimics that of Alizapride. researchgate.net
These screening methods can be used to explore derivatives of Alizapride with modifications aimed at improving properties such as receptor subtype selectivity (e.g., D2 vs. D3), metabolic stability, or reducing potential off-target effects. For instance, libraries could be screened for compounds that maintain the core benzamide-pyrrolidine scaffold but feature different substituents on the benzotriazole or N-allyl groups.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org The fundamental principle of QSAR is that the variations in the biological activity of molecules within a series are dependent on the changes in their structural or physicochemical properties. fiveable.me By developing these relationships, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization efforts. nih.govnih.gov
The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (e.g., inhibitory concentration - IC50) is compiled. For a compound like Alizapride, this would involve synthesizing a series of structural analogs. Next, for each molecule, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties. Common physicochemical descriptors include:
Lipophilicity: Often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor affects a drug's absorption and distribution. pharmacareerinsider.comfrontiersin.org
Electronic Properties: Parameters like Hammett's constant (σ) describe the electron-donating or electron-withdrawing nature of substituents, which can influence how a molecule interacts with its target. pharmacareerinsider.com
Steric Factors: Descriptors such as Molar Refractivity (MR) or Taft's steric parameter (Es) account for the size and shape of the molecule or its substituents, which is critical for fitting into a receptor's binding site. pharmacareerinsider.comfrontiersin.org
Topological Indices: These descriptors are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. frontiersin.org
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). fiveable.me The resulting equation represents the QSAR model.
While no specific QSAR studies have been published for Alizapride hydrochloride, its structure as a substituted benzamide makes it a suitable candidate for such analysis. A hypothetical QSAR study on a series of Alizapride analogs could explore how modifications to the benzotriazole ring, the methoxy (B1213986) group, the amide linker, or the allyl group on the pyrrolidine ring impact its dopamine D2 receptor antagonist activity.
For illustrative purposes, the following table presents hypothetical data for a QSAR analysis of Alizapride analogs. The biological activity is represented as pIC50 (the negative logarithm of the IC50 value).
Table 1: Hypothetical QSAR Data for Alizapride Analogs Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the principles of a QSAR study, as no specific published QSAR data for Alizapride is available.
| Compound | R1 Substituent | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) | pIC50 (Hypothetical) |
| Analog 1 | -OCH3 (Alizapride) | 2.5 | 85.2 | -0.27 | 7.5 |
| Analog 2 | -H | 2.2 | 80.5 | 0.00 | 7.1 |
| Analog 3 | -Cl | 3.1 | 85.6 | 0.23 | 7.8 |
| Analog 4 | -CH3 | 2.9 | 89.8 | -0.17 | 7.4 |
| Analog 5 | -NO2 | 2.1 | 87.3 | 0.78 | 6.9 |
From such a table, a QSAR equation could be derived, for example: pIC50 = c0 + c1(LogP) + c2(MR) + c3(σ). This model could then be used to predict the pIC50 of new analogs, helping to prioritize the synthesis of compounds with potentially higher activity.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt by rotation about its single bonds. calcus.clouducsb.edu These different arrangements are known as conformers or rotamers. The biological activity of a drug molecule is highly dependent on its 3D structure, as it must adopt a specific conformation—often referred to as the bioactive conformation—to bind effectively to its biological target. Therefore, understanding the conformational preferences of a molecule like this compound is crucial for elucidating its mechanism of action.
Energy minimization is a computational process used to find a molecule's geometry that corresponds to a minimum on its potential energy surface. biosolveit.dedeeporigin.com Starting from an initial 3D structure, energy minimization algorithms iteratively adjust the positions of the atoms to reduce intramolecular strain and unfavorable interactions, resulting in a more stable, lower-energy conformation. slideshare.netamrita.edu Common algorithms include steepest descent and conjugate gradient methods. deeporigin.com The goal is to identify one or more low-energy conformers that the molecule is likely to adopt.
Alizapride is a flexible molecule with several rotatable single bonds, including:
The bond connecting the pyrrolidine ring to the methylene (B1212753) group.
The bond between the methylene group and the amide nitrogen.
The bond within the N-allyl group.
The bond connecting the amide carbonyl group to the benzotriazole ring system.
Rotation around these bonds gives rise to a vast number of possible conformations. Conformational analysis aims to explore this "conformational space" to identify the most stable, low-energy structures. calcus.cloud This can be achieved through systematic or stochastic search methods. slideshare.net Each identified conformation can then be subjected to energy minimization to refine its geometry and calculate its relative stability (potential energy).
The results of such a study can provide valuable insights. For instance, by comparing the low-energy conformers of Alizapride with the known shape of the dopamine D2 receptor binding site, researchers could hypothesize which conformation is the bioactive one. This information is invaluable for the rational design of new, more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to higher potency and selectivity.
The following table provides a hypothetical example of the results from a conformational analysis and energy minimization study on Alizapride, focusing on two key dihedral angles.
Table 2: Hypothetical Energy Minimization Results for Alizapride Conformers Disclaimer: The data in this table is hypothetical and intended to illustrate the output of a conformational analysis study, as specific published data for Alizapride is not available. Dihedral angles are defined for representative bonds.
| Conformer ID | Dihedral Angle 1 (τ1, °) (C-C-N-C) | Dihedral Angle 2 (τ2, °) (C-N-C=O) | Potential Energy (kcal/mol) | Relative Energy (kcal/mol) |
| Conf-01 | 178.5 | 175.2 | -55.8 | 0.0 |
| Conf-02 | 65.1 | 179.3 | -53.2 | 2.6 |
| Conf-03 | -68.4 | 176.8 | -53.1 | 2.7 |
| Conf-04 | 179.1 | 5.4 | -51.5 | 4.3 |
| Conf-05 | 62.7 | -3.1 | -49.9 | 5.9 |
In this illustrative table, Conf-01 represents the global minimum energy conformation (the most stable), and the other conformers are at higher relative energies. This type of data helps researchers understand the energy landscape of the molecule and the likelihood of it adopting various shapes.
Future Directions and Emerging Research Avenues for Alizapride Hydrochloride
Elucidation of Secondary Receptor Interactions and Their Pharmacological Relevance
Alizapride (B1662876) hydrochloride's primary pharmacological activity is attributed to its antagonism of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain. patsnap.comnih.gov However, like many centrally acting agents, its full receptor interaction profile may be more complex. Future research should systematically investigate potential off-target or secondary receptor interactions.
Some studies suggest that alizapride may have a minor influence on serotonin (B10506) receptors, which could contribute to its antiemetic effects, particularly in chemotherapy-induced nausea and vomiting where serotonin plays a significant role. patsnap.com A comprehensive screening against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is warranted. Techniques such as radioligand binding assays and functional cellular assays could uncover previously unknown interactions.
Identifying any secondary receptor affinities is crucial. For instance, interaction with specific serotonin (5-HT) receptor subtypes (e.g., 5-HT3, 5-HT4) could either enhance its primary therapeutic effects or be responsible for certain side effects. Elucidating the pharmacological relevance of these potential secondary interactions would provide a more complete picture of alizapride's mechanism of action and could inform the development of next-generation compounds with improved selectivity.
Table 1: Potential Secondary Receptors for Investigation
| Receptor Family | Specific Subtypes of Interest | Potential Pharmacological Relevance |
| Serotonin (5-HT) | 5-HT3, 5-HT4 | Modulation of antiemetic and prokinetic effects |
| Adrenergic | α1, α2 | Contribution to cardiovascular or sedative side effects |
| Muscarinic | M1-M5 | Influence on gastrointestinal motility and central nervous system effects |
| Sigma | σ1, σ2 | Potential role in neuroprotection or psychotropic effects |
Investigation of Unexplored Metabolic Pathways and Metabolite Characterization
While it is known that a significant portion of alizapride is excreted unchanged in the urine, about 25% undergoes metabolic transformation. patsnap.comselleckchem.com The specifics of these metabolic pathways are not fully understood. A pivotal in-vitro study has provided initial insights, identifying ten potential metabolites. nih.gov
This research highlighted the formation of reactive metabolites, specifically acrolein and an epoxide, resulting from the oxidative N-deallylation of the parent compound. nih.gov The formation of such reactive species is significant, as they can covalently bind to cellular macromolecules like proteins, potentially leading to cellular damage. nih.gov
Future research must expand on these in-vitro findings. In-vivo studies in preclinical models are necessary to confirm if these metabolic pathways are relevant and to characterize the full profile of metabolites. This involves identifying the specific cytochrome P450 (CYP) enzymes responsible for alizapride's metabolism. Understanding these pathways is critical for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce these specific CYP enzymes could alter alizapride's plasma levels and efficacy. patsnap.com
Table 2: Characterized and Potential Metabolites of Alizapride
| Metabolite Type | Formation Pathway | Potential Significance | Research Status |
| Acrolein | Oxidative N-deallylation | Reactive species, potential for cellular damage | Identified in vitro nih.gov |
| Epoxide | Not specified | Reactive species, potential structural alert | Identified in vitro nih.gov |
| Norcisapride-like | N-dealkylation | Loss or alteration of pharmacological activity | Analogous to metabolism of similar compounds nih.gov |
| N-oxides | N-oxidation | Typically results in more polar, readily excreted compounds | Analogous to metabolism of similar compounds nih.gov |
| Hydroxylated compounds | Aromatic hydroxylation | Altered receptor affinity and pharmacokinetic properties | Analogous to metabolism of similar compounds nih.gov |
Development of Advanced Bioanalytical Techniques for Preclinical Research
To support the detailed investigation of alizapride's pharmacokinetics, secondary receptor interactions, and metabolic fate, the development of advanced bioanalytical techniques is essential. The complexity of biological matrices like blood, urine, and tissue requires methods with high sensitivity and specificity. longdom.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for quantifying drugs and their metabolites due to its unparalleled sensitivity and specificity. longdom.org Future efforts should focus on developing and validating robust LC-MS/MS methods for the simultaneous quantification of alizapride and its recently identified metabolites in various biological samples from preclinical studies. nih.gov
Furthermore, high-resolution mass spectrometry (HRMS) can be employed for the qualitative assessment and structural elucidation of unknown metabolites. criver.com The integration of automated sample preparation and data processing can enhance throughput, which is crucial for handling the large number of samples generated in comprehensive pharmacokinetic and toxicokinetic studies. criver.comresearchgate.net These advanced methods are critical for accurately characterizing drug absorption, distribution, metabolism, and excretion (ADME) profiles. longdom.org
Exploration of Alizapride Hydrochloride as a Probe in Neuroscience Research
Given that this compound can cross the blood-brain barrier and exhibits potent D2 receptor antagonism, it holds potential as a chemical probe in neuroscience research. wikipedia.org Its specific mechanism of action can be leveraged to investigate the role of dopaminergic pathways in various physiological and pathological processes.
In preclinical models of neurological and psychiatric disorders where dopamine dysregulation is implicated (e.g., Parkinson's disease, schizophrenia), alizapride could be used to selectively block D2 receptors and study the downstream effects on neuronal signaling, neurotransmitter release, and behavior. Its established pharmacokinetic profile, with a plasma half-life of approximately 3 hours, allows for controlled temporal studies of dopamine receptor function. wikipedia.orgmims.com Using alizapride as a research tool could help dissect the complex circuitry of the central nervous system and validate the D2 receptor as a therapeutic target in novel contexts.
Design and Synthesis of Highly Selective and Potent Analogues for Research Tools
The development of chemical analogues of alizapride with modified properties represents a significant area for future research. Through medicinal chemistry approaches, the alizapride scaffold can be systematically modified to create new compounds with enhanced potency and, crucially, improved receptor selectivity. nih.govnih.gov
The goal would be to synthesize analogues that are highly selective for the D2 receptor, minimizing the secondary receptor interactions discussed earlier. Such highly selective tools are invaluable for preclinical research, as they allow for the precise investigation of a single receptor's function without the confounding effects of off-target activities. nih.gov Conversely, analogues could be designed to selectively target one of the secondary receptors, helping to determine the pharmacological relevance of those interactions. Structure-activity relationship (SAR) studies would be essential in guiding the design of these novel probes. nih.gov
Application of Omics Technologies in Understanding this compound's Biological Effects in Preclinical Models
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic approach to understanding the biological effects of a drug. biobide.comnih.gov Applying these technologies in preclinical models treated with this compound could reveal its impact on global gene expression, protein profiles, and metabolic pathways.
For example, transcriptomics could identify genes whose expression is altered in brain regions rich in D2 receptors following alizapride administration. Proteomics could then confirm changes at the protein level, while metabolomics could reveal shifts in downstream metabolic pathways. researchgate.net This multi-omics approach provides an unbiased, system-wide view of the drug's effects, potentially uncovering novel mechanisms of action, identifying biomarkers of drug response or toxicity, and revealing unexpected therapeutic possibilities. biobide.com
Research into the Rational Design of Novel Benzamide-Based Compounds with Modulated Receptor Selectivity
Building on the knowledge gained from studying alizapride and its analogues, a broader research effort can be directed toward the rational design of new chemical entities based on the benzamide (B126) scaffold. nih.gov Benzamides are a well-established chemical class with a proven track record in drug discovery. mdpi.comnih.gov
By combining computational modeling, such as molecular docking, with synthetic chemistry, new compounds can be designed to have specific, modulated affinities for various receptors. nih.govnih.gov For example, researchers could design benzamide derivatives that retain D2 antagonism while introducing affinity for another receptor, creating dual-target ligands. Alternatively, the focus could be on enhancing selectivity for other targets altogether, such as the sigma-1 receptor, for which novel benzamide-based ligands have recently been developed for potential use in CNS disorders. mdpi.comnih.govresearchgate.net This research direction leverages the chemical tractability of the benzamide scaffold to create a new generation of research tools and potential therapeutic candidates with tailored pharmacological profiles.
Q & A
Q. How can researchers evaluate the dopamine receptor antagonism of alizapride hydrochloride in vitro?
Alizapride's antagonistic activity at dopamine D2 receptors can be assessed using radioligand binding assays, where displacement of a labeled ligand (e.g., [³H]-spiperone) is measured. The Ki value for alizapride ranges from 66–340 nM, reflecting its affinity for D2 receptors . Comparative studies with other dopamine antagonists (e.g., haloperidol) should include controls for nonspecific binding and validation of receptor selectivity over α1-, α2-, and β-adrenergic receptors (IC50 >10 µM) .
Q. What are the optimal solubility conditions for this compound in biological experiments?
this compound is soluble in DMSO (42 mg/mL), water (70 mg/mL), and PBS (pH 7.2; ~10 mg/mL), but insoluble in ethanol. For in vitro studies, prepare stock solutions in DMSO and dilute in aqueous buffers to minimize organic solvent residues (<1%). For in vivo applications, dissolve directly in isotonic saline or PBS to avoid solvent-related physiological effects .
Q. Which animal models are suitable for studying alizapride’s antiemetic and prokinetic effects?
Rat models are commonly used to evaluate alizapride’s ability to counteract dopamine-induced gastrointestinal motility reduction. For example, administer alizapride (5 mg/kg) intravenously to assess reversal of hypomotility caused by dopamine agonists like bromocriptine . Postoperative nausea and vomiting (PONV) models may involve surgical stress or opioid co-administration to mimic clinical scenarios.
Q. How can analytical methods validate alizapride quantification in pharmacokinetic studies?
Conductometric or spectrophotometric methods (e.g., UV at λmax 224/296 nm) are effective for quantifying alizapride in biological matrices. Validate methods using statistical tests (Student’s t-test, F-test) to compare results with established techniques like HPLC, ensuring accuracy (p >0.05) and precision (%RSD <2%) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Use personal protective equipment (gloves, goggles) to avoid skin/eye irritation (GHS07). Work in a fume hood to prevent inhalation of dust (H335). Store at 2–8°C in airtight, light-protected containers. Dispose of waste via approved chemical disposal protocols to minimize environmental impact (water hazard class 1) .
Advanced Research Questions
Q. How can researchers address discrepancies in alizapride’s reported receptor selectivity across studies?
Contradictions in Ki/IC50 values may arise from assay conditions (e.g., cell type, radioligand concentration). Replicate experiments using standardized protocols (e.g., CHO cells expressing human D2 receptors) and include reference antagonists (e.g., domperidone) for benchmarking. Meta-analyses of published data can identify methodological variables influencing outcomes .
Q. What strategies ensure robust validation of novel analytical methods for alizapride?
Follow ICH guidelines for method validation:
Q. How should researchers statistically analyze conflicting in vivo efficacy data for alizapride?
Apply mixed-effects models to account for inter-animal variability. For example, if alizapride shows inconsistent antiemetic effects in chemotherapy-induced vomiting models, stratify data by variables like tumor type or dosing schedule. Use ANOVA with post-hoc Tukey tests to identify significant subgroups .
Q. What formulation challenges arise when developing stable alizapride solutions for long-term studies?
Aqueous solutions degrade within 24 hours; use lyophilized powders stored at -20°C for stability. For prolonged in vivo infusion, prepare fresh solutions in PBS and protect from light. Characterize degradation products via HPLC-MS to identify optimal storage conditions .
Q. How can ecotoxicological risks of alizapride be assessed in non-target organisms?
Perform acute toxicity assays on Daphnia magna or zebrafish embryos (OECD 202/236) to determine LC50 values. Monitor bioaccumulation potential using logP (calculated ~1.5) and biodegradability via OECD 301F tests. Model environmental fate using EPI Suite to predict persistence in water/soil .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
